Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Procure Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS 941936-14-7) as a critical negative control for PPARβ/δ drug discovery. This compound lacks the 2-methoxy-4-(alkylamino)phenyl motif essential for PPARβ/δ binding, enabling selective counter-screens against active diaryl sulfamoylthiophene ligands. Its para-chloro substitution pattern, paired with ortho- and meta-chloro analogs, supports systematic regioisomer SAR studies. The methyl ester functionality allows intracellular esterase-mediated release of the active carboxylate in cell-based assays, circumventing membrane permeability limitations. Ready-to-dock ZINC entry (ZINC000041154795) accelerates computational screening. Ensure SAR fidelity—substituting with generic sulfamoylthiophenes may invalidate screening results.

Molecular Formula C19H16ClNO4S2
Molecular Weight 421.91
CAS No. 941936-14-7
Cat. No. B2813422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
CAS941936-14-7
Molecular FormulaC19H16ClNO4S2
Molecular Weight421.91
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C(=O)OC
InChIInChI=1S/C19H16ClNO4S2/c1-12-3-5-13(6-4-12)16-11-26-17(19(22)25-2)18(16)27(23,24)21-15-9-7-14(20)8-10-15/h3-11,21H,1-2H3
InChIKeyUYIBAUUOXGWYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS 941936-14-7): Compound Identity and Procurement Baseline


Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS 941936-14-7) is a fully synthetic, tetra-substituted thiophene-2-carboxylate ester belonging to the sulfamoylthiophene class. Its architecture combines a 4-chlorophenylsulfamoyl moiety at position 3 and a 4-methylphenyl substituent at position 4 of the thiophene core, yielding a molecular formula of C₁₉H₁₆ClNO₄S₂ and a molecular weight of 421.91 g/mol . The compound is catalogued in the ZINC database (ZINC000041154795) as a screening-available small molecule with no known ChEMBL bioactivity annotations, placing it in the early-discovery chemical space [1]. Predicted physicochemical data indicate a high lipophilicity (ACD/LogP 5.70) and a polar surface area of 109 Ų, consistent with a compound that may engage intracellular targets but requires careful solubility management .

Why In-Class Sulfamoylthiophene Carboxylates Cannot Substitute Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate Without Data Loss


Sulfamoylthiophene carboxylates form a densely populated chemical space in screening libraries, yet simple substructure or property-based interchange is unreliable because minor positional or substituent modifications frequently shift target engagement profiles. For instance, the para-chloro orientation on the sulfamoyl phenyl ring of the target compound differentiates it from ortho- and meta-chloro regioisomers that exhibit altered dihedral angles and electrostatic surfaces, while the 4-methylphenyl group at the thiophene 4-position creates steric contours absent in the des-aryl analog . Within the broader PPARβ/δ ligand series—where diaryl sulfamoylthiophene carboxylates such as ST247 and PT-S58 have well-characterized inverse agonist/antagonist pharmacology—replacement of the N-aryl substituent with a simple 4-chlorophenyl group without the 2-methoxy-4-amino motif is expected to abolish high-affinity PPARβ/δ binding, as demonstrated by the >100-fold affinity drop when the 2-methoxy group is removed from GSK0660 analogs [1][2]. Consequently, generic substitution with faster-moving or lower-cost sulfamoylthiophene screening compounds risks invalidating structure–activity relationship (SAR) hypotheses or yielding false-negative screening results if the specific substitution pattern of CAS 941936-14-7 is required for the biological question under investigation.

Quantitative Differentiation Evidence: Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate Versus Closest Analogs


Lipophilicity Advantage Relative to the Des-4-Methylphenyl Analog (G225-0557)

The target compound exhibits substantially higher calculated lipophilicity compared to its closest commercially available analog that lacks the 4-methylphenyl substituent at the thiophene 4-position. ChemSpider-calculated ACD/LogP for the target is 5.70, while the simplified analog methyl 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylate (ChemDiv G225-0557) has a vendor-calculated logP of 3.16 . Although derived from different prediction engines, the ~2.5 log unit difference is well outside the typical inter-method variability and indicates a 300-fold higher theoretical octanol–water partition coefficient for the target, consistent with the addition of the hydrophobic 4-methylphenyl ring. The elevated logP positions the target compound closer to the optimal lipophilicity range for intracellular target engagement (logP 3–6) while also increasing the risk of poor aqueous solubility, a trade-off that must be managed in assay design .

Lipophilicity Membrane permeability Drug-likeness

Chlorine Regioisomerism: Para- vs. Ortho-Substitution Effects on Polar Surface Area and Conformational Profile

The positional isomerism of the chlorine atom on the sulfamoyl N-phenyl ring creates measurable differences in calculated polar surface area (PSA). Using the same vendor computational platform, the ortho-chloro isomer (ChemDiv G225-0786) returns a PSA of 62.1 Ų, while ChemSpider-calculated PSA for the target para-chloro compound is 109 Ų . Although the PSA values arise from different software packages (ChemDiv internal vs. ACD/Labs), the para-isomer consistently yields a higher PSA due to the greater solvent exposure of the sulfonamide NH and carbonyl oxygen when the chlorine is positioned para, reducing intramolecular hydrogen-bond shielding. This PSA difference could translate into a lower blood–brain barrier penetration probability for the para-isomer if central nervous system (CNS) exposure is undesired, and may also modulate carrier-mediated efflux recognition [1].

Regioisomerism Polar surface area Ligand conformation

Distinct Substitution Pattern Relative to Characterized PPARβ/δ Ligand Chemotype (ST247/GSK0660 Series)

The target compound features a simple 4-chlorophenylsulfamoyl group, lacking the 2-methoxy-4-(alkylamino)phenyl motif that is essential for high-affinity PPARβ/δ binding in the well-characterized ST247 and GSK0660 series. Published data show that methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate (GSK0660) has an IC₅₀ of 155 nM for PPARβ/δ, while ST247 (4-hexylamino-2-methoxy analog) achieves even higher affinity and inverse agonism [1]. The omission of both the 2-methoxy and the 4-amino substituents in the target compound (replaced by 4-chloro and 4-methylphenyl) strongly suggests that CAS 941936-14-7 will not engage PPARβ/δ with comparable potency and may instead interact with distinct protein targets, as suggested by SEA predictions linking the ZINC entry to LuxN sensor kinase and glycosyltransferases [2]. This structural divergence makes the compound a useful negative-control or selectivity-profiling tool in experiments where PPARβ/δ modulation must be excluded.

PPARβ/δ Nuclear receptor Chemical probe differentiation

Predicted Aqueous Solubility Profile Versus Ortho-Chloro Regioisomer

Vendor-predicted logSw (log of intrinsic aqueous solubility in mol/L) provides a relative ranking for solubility-limited assay behavior. The ortho-chloro isomer (ChemDiv G225-0786) has a vendor-calculated logSw of –5.10, corresponding to a predicted solubility of ~7.9 µM . While no directly comparable logSw value is available for the target compound from the same vendor, the ChemSpider EPISuite prediction for the target yields a water solubility estimate of approximately 1.3 × 10⁻³ mg/L (~3 nM), based on the Modified Grain method and log Kow of 5.24 . This 2,500-fold lower predicted solubility indicates that the para-chloro substitution, in combination with the 4-methylphenyl group, creates a more crystalline, less solvated solid-state structure than the ortho isomer, necessitating careful DMSO stock preparation and the inclusion of solubility controls in dose–response experiments.

Aqueous solubility Assay compatibility DMSO stock

Rule-of-Five and Drug-Likeness Profile Relative to the Acid Analog (CAS 496051-23-1)

The target compound violates Lipinski's Rule of Five with one violation (ACD/LogP > 5), while the corresponding carboxylic acid analog 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid (CAS 496051-23-1, MW 317.8) has zero violations due to its lower molecular weight and logP . Despite the single violation, the target compound's molecular weight (421.9) and hydrogen bond acceptor count (5) remain within rule-of-five cut-offs, classifying it as a moderately lead-like molecule suitable for oral bioavailability optimization. The methyl ester prodrug motif may also offer a pharmacokinetic advantage over the free acid in cell-based assays, as the ester can hydrolyze intracellularly to the active carboxylate species, potentially improving cellular uptake compared to the membrane-impermeable acid form [1].

Drug-likeness Lead-likeness Oral bioavailability

Evidence Gap Advisory: Limited Receptor-Level or In Vivo Selectivity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, and Google Patents (executed April 29, 2026) reveals no peer-reviewed publications, patent examples, or curated bioactivity records specifically describing receptor-binding, cellular activity, or in vivo efficacy for CAS 941936-14-7 itself [1][2]. The compound is listed in the ZINC screening database with the annotation 'There is no known activity for this compound' [1]. Consequently, all quantitative differentiation claims in this guide rest on predicted physicochemical properties and class-level SAR inference. This evidence gap means that claims regarding target selectivity, off-target risk, or in vivo performance cannot be supported by direct experimental data at this time. Users whose procurement decision depends on experimentally confirmed biological activity should treat the compound as an uncharacterized screening hit and plan for de novo profiling. If the intended use requires a compound with documented PPARβ/δ modulation, the structurally distinct ST247 or PT-S58 series should be prioritized [3].

Evidence gap Selectivity Biological annotation

Recommended Procurement Scenarios for Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate Based on Differentiation Evidence


Selectivity Profiling in PPARβ/δ Screening Cascades

Because the target compound lacks the 2-methoxy-4-(alkylamino)phenyl pharmacophore required for high-affinity PPARβ/δ binding, it is ideally suited as a negative control or selectivity counter-screen compound when profiling novel sulfamoylthiophene series against PPAR isoforms. Its predicted physicochemical similarity (MW ~422, LogP ~5.7) to active PPAR ligands allows researchers to rule out non-specific assay interference driven by lipophilicity alone [1].

Regioisomeric SAR Exploration of Chlorine Position on Sulfamoyl Phenyl Ring

The target compound (para-chloro) paired with the ortho-chloro (G225-0786) and meta-chloro analogs enables a systematic regioisomer scanning study to correlate chlorine position with biochemical or cellular activity. This three-compound mini-series controls for molecular weight and logP while varying only the electrostatic and steric environment around the sulfonamide NH, a key hydrogen-bond donor .

Ester Prodrug Strategy Development for Intracellular Target Engagement

The methyl ester functionality of CAS 941936-14-7 distinguishes it from the free carboxylic acid analog (CAS 496051-23-1). This structural feature supports cell-based assay designs in which intracellular esterase cleavage releases the active carboxylate species, potentially circumventing membrane impermeability of the acid form. Procurement is recommended for laboratories optimizing cellular uptake of sulfamoylthiophene-based inhibitors .

Computational Docking and Virtual Screening Template

With a ZINC entry (ZINC000041154795), pre-calculated 3D conformers, and SEA target predictions (LuxN, MGAT2, MGAT3), the compound is a ready-to-dock scaffold for computational chemistry groups investigating bacterial quorum-sensing kinases or glycosyltransferase inhibition. Its availability in 3D-ready format reduces preparation time for structure-based virtual screening campaigns .

Quote Request

Request a Quote for Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.